REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[CH:12][C:11]([NH:14][C:15](=[O:20])[C:16]([F:19])([F:18])[F:17])=[C:10]2[C:5]=1[CH:6]=[CH:7][N:8]=[CH:9]2)([O-])=O.C(OCC)(=O)C>[Pd].[C].[Pd].O1CCCC1>[NH2:1][C:4]1[CH:13]=[CH:12][C:11]([NH:14][C:15](=[O:20])[C:16]([F:19])([F:17])[F:18])=[C:10]2[C:5]=1[CH:6]=[CH:7][N:8]=[CH:9]2 |f:3.4|
|
Name
|
N-(5-nitroisoquinolin-8-yl)trifluoroacetamide
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C=CN=CC2=C(C=C1)NC(C(F)(F)F)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
palladium-carbon
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature under hydrogen atmosphere for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed by celite filtration
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated from the filtrate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C=CN=CC2=C(C=C1)NC(C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |